2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid
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Overview
Description
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a pyridine ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Umemoto’s reagent or Balz-Schiemann reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-bromopyridine
- 2,6-Difluoropyridine
- 2-Fluoro-5-fluoroalkoxypyridine
Uniqueness
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can significantly impact the compound’s chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-2-(2-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-6(2-3-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
LYGVEXPZRFVIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
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